2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
The compound 2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its observed biological activities.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Given the diverse biological activities of thiazole derivatives, the compound could potentially induce a variety of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of the thiazole ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the methylthio group: The methylthio group can be introduced by reacting the thiazole derivative with methylthiolating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base.
Chlorination: The chlorination of the thiophene ring can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated thiophene derivative with an appropriate amine, such as 2-(methylthio)benzo[d]thiazol-6-amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers study the compound’s effects on different biological systems to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(2-(methylthio)phenyl)thiophene-3-carboxamide
- 2,5-dichloro-N-(2-(methylthio)benzothiazol-6-yl)benzamide
- 2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
Uniqueness
2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide is unique due to the presence of both the thiazole and thiophene rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the methylthio group further enhances its reactivity and potential for modification, allowing for the development of new derivatives with improved properties.
Properties
IUPAC Name |
2,5-dichloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS3/c1-19-13-17-8-3-2-6(4-9(8)20-13)16-12(18)7-5-10(14)21-11(7)15/h2-5H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAZUSRPNQYZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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